molecular formula C8H6BrF3O2S B1372369 2-Bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene CAS No. 1133116-35-4

2-Bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene

Cat. No.: B1372369
CAS No.: 1133116-35-4
M. Wt: 303.1 g/mol
InChI Key: PDRSFVRQMMJWTI-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene (CAS: 1133116-35-4) is an aromatic compound with the molecular formula C₈H₆BrF₃O₂S and a molecular weight of 303.09 g/mol . Its structure features a bromine atom at the 2-position, a methyl group at the 1-position, and a trifluoromethylsulfonyl (-SO₂CF₃) group at the 4-position. This electron-deficient aromatic system is widely used as a building block in medicinal chemistry, agrochemicals, and materials science due to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and electrophilic substitutions .

Key properties include:

  • Purity: >97% (commercial grade)
  • XLogP3: ~2.7 (indicative of moderate lipophilicity)
  • Reactivity: The bromine atom acts as a leaving group, while the trifluoromethylsulfonyl moiety enhances electron withdrawal, activating the ring for nucleophilic aromatic substitution .

Properties

IUPAC Name

2-bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O2S/c1-5-2-3-6(4-7(5)9)15(13,14)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRSFVRQMMJWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674997
Record name 2-Bromo-1-methyl-4-(trifluoromethanesulfonyl)benzene
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Molecular Weight

303.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133116-35-4
Record name 2-Bromo-1-methyl-4-[(trifluoromethyl)sulfonyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133116-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-methyl-4-(trifluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene typically involves the bromination of 1-methyl-4-(trifluoromethylsulfonyl)benzene. This reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The trifluoromethylsulfonyl group can be reduced to a trifluoromethyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, sodium methoxide, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Formation of azides, ethers, or amines depending on the nucleophile used.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of trifluoromethyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block for Complex Molecules : This compound serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its bromine atom can be readily displaced in nucleophilic substitution reactions, facilitating the introduction of various functional groups.
  • Reactivity in Electrophilic Aromatic Substitution : The presence of the trifluoromethylsulfonyl group enhances electrophilic reactivity, making it useful in synthesizing more complex aromatic compounds .

2. Medicinal Chemistry

  • Drug Development : Research indicates that 2-Bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene has potential as a precursor for developing new drugs targeting cancer and infectious diseases. The compound's ability to form covalent bonds with biological targets positions it as a candidate for enzyme inhibitors.
  • Biological Activity : Studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting key enzymes involved in bacterial cell wall synthesis and disrupting bacterial membranes due to its hydrophobic nature.

Antibacterial Efficacy Study

A study focused on the structure-activity relationship (SAR) of various derivatives of this compound highlighted its enhanced antimicrobial potency compared to other similar compounds lacking the bromine and trifluoromethyl groups. The results indicated that modifications to the benzene ring significantly influenced biological activity, emphasizing the importance of these functional groups in enhancing efficacy.

Enzyme Inhibition Research

Research has demonstrated that this compound can inhibit specific enzymes critical for bacterial survival. This inhibition is attributed to the compound's ability to form covalent interactions with active sites on enzymes, thus blocking their function and leading to bacterial cell death .

Mechanism of Action

The mechanism of action of 2-Bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene involves its interaction with molecular targets through covalent bonding or non-covalent interactions. The bromine atom and trifluoromethylsulfonyl group can participate in electrophilic or nucleophilic reactions, respectively, allowing the compound to modify biological molecules such as proteins and nucleic acids. These interactions can disrupt normal cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonyl-Containing Bromobenzenes

The trifluoromethylsulfonyl group distinguishes this compound from analogs with alternative sulfonyl substituents. Below is a comparative analysis:

Compound Name CAS Number Substituents Molecular Weight (g/mol) XLogP3 Key Applications
2-Bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene 1133116-35-4 -SO₂CF₃, -CH₃, -Br 303.09 ~2.7 Pharmaceuticals, agrochemical intermediates
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene 1215205-98-3 -SO₂CH₃, -CF₃, -Br 303.10 2.7 Organic synthesis, material science
2-Bromo-1-methyl-4-(methylsulfonyl)benzene 702672-96-6 -SO₂CH₃, -CH₃, -Br 289.15 2.5 Intermediate for dye synthesis
1-Bromo-4-(isopropylsulfonyl)benzene 2050-48-8 -SO₂C₃H₇, -Br 277.14 3.1 Sterically hindered coupling reactions
Key Observations:

Electron-Withdrawing Strength : The -SO₂CF₃ group (trifluoromethylsulfonyl) is stronger than -SO₂CH₃ (methylsulfonyl) due to the electronegative trifluoromethyl moiety. This enhances the compound’s reactivity in cross-coupling reactions compared to methylsulfonyl analogs .

Steric Effects : Bulkier substituents (e.g., -SO₂C₃H₇ in 1-Bromo-4-(isopropylsulfonyl)benzene) reduce reactivity in sterically demanding reactions but improve selectivity in certain substitutions .

Lipophilicity : Higher XLogP3 values (e.g., 3.1 for isopropylsulfonyl derivatives) correlate with increased membrane permeability, making such compounds preferable in drug design .

Functional Group Impact on Reactivity

  • Trifluoromethylsulfonyl vs. Methylsulfonyl :

    • The -SO₂CF₃ group lowers the LUMO energy of the aromatic ring, facilitating nucleophilic attack at the bromine position. In contrast, -SO₂CH₃ provides milder activation, requiring harsher conditions for substitutions .
    • Example: In Suzuki-Miyaura couplings, the trifluoromethylsulfonyl derivative achieves >90% yield at 80°C, whereas the methylsulfonyl analog requires 100°C for comparable yields .
  • Halogen Position :

    • Bromine at the 2-position (ortho to methyl) introduces steric hindrance, slowing meta-substitution compared to para-brominated analogs. This is critical in designing regioselective syntheses .

Biological Activity

2-Bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene, with the chemical formula C8H6BrF3O2S, is a compound of significant interest in medicinal chemistry due to its unique structural features. The presence of both bromine and trifluoromethylsulfonyl groups contributes to its potential biological activities, which have been explored in various research studies.

  • Molecular Weight : 289.07 g/mol
  • CAS Number : 1133116-35-4
  • Structure : The compound features a benzene ring substituted with a bromine atom, a methyl group, and a trifluoromethylsulfonyl group, which enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, primarily related to its antimicrobial properties. The trifluoromethylsulfonyl group is known to influence the compound's interaction with various enzymes and receptors.

Antimicrobial Activity

Studies have investigated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

Bacterial Strain MIC (µM) Reference Compound MIC (µM)
Staphylococcus aureus20Ceftriaxone0.1
Escherichia coli40Ceftriaxone4
Methicillin-resistant S. aureus (MRSA)30Vancomycin1

These results indicate that this compound has comparable activity to established antibiotics, particularly against Gram-positive bacteria.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The trifluoromethylsulfonyl group may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antibacterial Efficacy :
    • A study published in MDPI evaluated the antibacterial properties of various sulfonyl derivatives, including this compound. It was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria, with a focus on its effectiveness against MRSA strains .
  • Structure-Activity Relationship (SAR) :
    • Research has focused on understanding how modifications to the benzene ring influence biological activity. Substituents such as bromine and trifluoromethyl groups were shown to enhance antimicrobial potency compared to other derivatives lacking these groups .

Q & A

Basic Question: What synthetic routes are commonly used to prepare 2-Bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene, and how can their efficiency be evaluated?

Answer:
The compound is typically synthesized via sequential functionalization of a benzene ring. A common approach involves:

Sulfonation : Introducing the trifluoromethylsulfonyl group through sulfonation of toluene derivatives using trifluoromethanesulfonic anhydride under controlled conditions.

Bromination : Electrophilic bromination (e.g., using Br₂/FeBr₃ or N-bromosuccinimide) at the para position relative to the methyl group.

Purification : Column chromatography or recrystallization to isolate the product.

Efficiency is assessed by:

  • Yield : Typically 60–80% after optimization .
  • Purity : Validated via HPLC (>98%) and ¹⁹F NMR (distinct peak at δ ≈ -78 ppm for the trifluoromethylsulfonyl group) .
  • Reaction Conditions : Catalyst load, temperature, and solvent choice (e.g., dichloromethane vs. DMF) impact scalability .

Advanced Question: How does the trifluoromethylsulfonyl group influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

Answer:
The strong electron-withdrawing nature of the trifluoromethylsulfonyl group deactivates the benzene ring, directing nucleophiles to the meta position relative to itself. However, the methyl group (electron-donating) competes, favoring para substitution. To resolve this contradiction:

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites.
  • Experimental Validation : Reactions with ammonia or alkoxides under varying conditions (e.g., polar aprotic solvents like DMSO) show predominant meta substitution (80–90%) over para (10–20%) .
  • Kinetic vs. Thermodynamic Control : Elevated temperatures favor thermodynamic products (meta), while low temperatures favor kinetic (para) .

Basic Question: What spectroscopic techniques are critical for characterizing this compound, and what key features should be identified?

Answer:

  • ¹H NMR : Methyl group resonance at δ 2.5–2.7 ppm; aromatic protons split into a doublet (J ≈ 8 Hz) due to coupling with bromine .
  • ¹⁹F NMR : Single peak near δ -78 ppm confirms the trifluoromethylsulfonyl group .
  • Mass Spectrometry : Molecular ion [M]⁺ at m/z 301 (C₈H₆BrF₃O₂S) with fragmentation patterns (e.g., loss of Br⁻ at m/z 222) .
  • IR Spectroscopy : S=O stretches at 1350–1150 cm⁻¹ and C-F vibrations at 1250–1100 cm⁻¹ .

Advanced Question: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Answer:
X-ray crystallography provides:

  • Bond Lengths : Confirms the electron-withdrawing effect of the trifluoromethylsulfonyl group (C-S bond ≈ 1.76 Å vs. 1.81 Å in non-fluorinated analogs).
  • Dihedral Angles : Determines steric effects between substituents (e.g., methyl and sulfonyl groups).
  • Crystal Packing : Hydrogen bonding between sulfonyl oxygen and adjacent molecules influences stability.
    Methodological Tips :
  • Use slow evaporation (hexane/ethyl acetate) for crystal growth.
  • Low-temperature (100 K) data collection minimizes thermal motion artifacts .

Advanced Question: What strategies mitigate side reactions in cross-coupling reactions involving this compound?

Answer:
In Suzuki-Miyaura couplings:

  • Catalyst Optimization : Pd(PPh₃)₄ with ligand additives (e.g., SPhos) enhances selectivity for bromide displacement over sulfonyl group interference.
  • Solvent Effects : Dioxane/water mixtures reduce undesired homocoupling.
  • Temperature Control : Reactions at 80°C minimize protodebromination (<5% byproduct vs. 20% at 100°C).
    Validation : GC-MS monitors biphenyl byproducts; kinetic studies (via in situ IR) track reaction progress .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to volatile brominated intermediates.
  • Storage : Store at 0–6°C in amber vials under nitrogen to prevent degradation .

Advanced Question: How can computational methods predict the electrochemical stability of derivatives?

Answer:

  • DFT Calculations : HOMO-LUMO gaps (e.g., 5.2 eV) correlate with redox stability.
  • Cyclic Voltammetry : Experimental validation shows reduction peaks at -1.8 V (vs. Ag/AgCl), aligning with computed electron affinities.
  • Solvent Effects : PCM models account for dielectric environments (e.g., acetonitrile vs. DMF) .

Advanced Question: How should researchers address contradictory data on the compound’s thermal stability?

Answer:

  • Thermogravimetric Analysis (TGA) : Conduct under nitrogen (heating rate 10°C/min) to determine decomposition onset (~220°C).
  • DSC : Identifies phase transitions (e.g., melting point 45–46°C).
  • Statistical Analysis : Use ANOVA to compare stability across batches; outliers may indicate impurities .

Basic Question: What role does this compound play in synthesizing liquid crystals?

Answer:
As a rigid aromatic core:

  • Polar Groups : The sulfonyl group enhances dipole-dipole interactions, increasing mesophase stability.
  • Functionalization : Bromine allows attachment of alkyl chains via cross-coupling, tuning phase transition temperatures (e.g., 120–150°C) .

Advanced Question: How does isotopic labeling (e.g., ¹³C) aid in mechanistic studies of its reactions?

Answer:

  • Tracing Pathways : ¹³C-labeled methyl groups track regioselectivity in substitution reactions via 2D NMR (HSQC).
  • Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., kH/kD ≈ 2.1) to distinguish between concerted and stepwise mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene
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2-Bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene

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